molecular formula C12H14ClN3OS2 B2371549 N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride CAS No. 1049765-85-6

N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride

Cat. No.: B2371549
CAS No.: 1049765-85-6
M. Wt: 315.83
InChI Key: SSJJNYNZDLTIAR-UHFFFAOYSA-N
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Description

“N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1049765-85-6 . It has a molecular weight of 315.85 and is typically stored at room temperature . The compound is in powder form .


Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .


Molecular Structure Analysis

The IUPAC name of the compound is “this compound” and its InChI Code is "1S/C12H13N3OS2.ClH/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10;/h3-6H,1-2H3,(H2,13,15)(H,14,16);1H" .


Chemical Reactions Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 315.85 .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : Various derivatives, including those related to N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride, have been synthesized and found to exhibit antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Similar findings were reported by (Darwish et al., 2014) and (Juddhawala, Parekh, & Rawal, 2011).

Anticancer Properties

  • Anticancer Activity : Certain derivatives have shown potential as anticancer agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure, have been studied for their anticancer activity against human lung adenocarcinoma cells, showing selective cytotoxicity (Evren et al., 2019).

Enzyme Inhibition and Pharmacological Applications

  • Enzyme Inhibition and Pharmacological Use : Derivatives of this compound have been investigated as enzyme inhibitors and for their pharmacological properties. For example, compounds structurally related to this chemical have been tested as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibition KI values (Carta et al., 2017).

Antidiabetic Potential

  • Anti-Diabetic Potential : Research has been conducted on bi-heterocyclic compounds derived from similar chemical structures for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These novel compounds showed potent inhibitory potential against the studied enzyme (Abbasi et al., 2020).

Anticonvulsant Effects

  • Anticonvulsant Activity : Heterocyclic compounds containing a sulfonamide thiazole moiety, related to the chemical , were synthesized and some showed protection against picrotoxin-induced convulsion in an anticonvulsant activity study (Farag et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-[5-(2-amino-1,3-thiazol-4-yl)-2-methylsulfanylphenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2.ClH/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10;/h3-6H,1-2H3,(H2,13,15)(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJJNYNZDLTIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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